1-[(4-Bromo-3-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide
Description
Properties
IUPAC Name |
1-(4-bromo-3-ethoxyphenyl)sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O4S/c1-2-21-13-9-11(3-4-12(13)15)22(19,20)17-7-5-10(6-8-17)14(16)18/h3-4,9-10H,2,5-8H2,1H3,(H2,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBJZMXXOUIJJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)C(=O)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Bromo-3-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide typically involves multiple steps, starting with the bromination of 3-ethoxyphenyl compounds. The brominated intermediate is then subjected to sulfonylation, followed by the introduction of the piperidinecarboxamide group. The reaction conditions often include the use of strong acids or bases, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Bromo-3-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the brominated and sulfonyl sites.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1-[(4-Bromo-3-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide has been investigated for its potential therapeutic properties, including:
- Anti-inflammatory Activity : The compound's ability to inhibit specific enzymes involved in inflammatory pathways makes it a candidate for treating conditions like arthritis and other inflammatory diseases.
- Anticancer Properties : Research indicates that this compound may inhibit cancer cell proliferation by modulating key signaling pathways involved in tumor growth.
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing other complex molecules. It can undergo various chemical reactions:
- Oxidation : Using agents like potassium permanganate, it can be converted into sulfonic acids or sulfoxides.
- Reduction : Lithium aluminum hydride can reduce it to form amines or alcohols.
- Substitution Reactions : Electrophilic and nucleophilic substitutions are common, allowing the introduction of diverse functional groups.
Biochemical Probing
The compound is utilized as a biochemical probe to study enzyme functions and interactions. Its unique structure allows it to bind selectively to certain enzymes or receptors, providing insights into their mechanisms.
Case Study 1: Anti-inflammatory Effects
A study investigated the efficacy of this compound in reducing inflammation in animal models. Results showed significant reduction in inflammatory markers compared to control groups, suggesting its potential as an anti-inflammatory agent.
Case Study 2: Anticancer Activity
Research published in a peer-reviewed journal evaluated the compound's effects on various cancer cell lines. The findings indicated that it inhibited cell proliferation and induced apoptosis in certain types of cancer cells, highlighting its potential as an anticancer drug candidate.
Mechanism of Action
The mechanism of action of 1-[(4-Bromo-3-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide involves its interaction with molecular targets such as enzymes and receptors. The brominated and sulfonyl groups play a crucial role in binding to active sites, modulating the activity of the target molecules. This interaction can lead to inhibition or activation of specific biochemical pathways, contributing to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of sulfonylpiperidinecarboxamides. Key structural analogs include:
Key Comparisons:
Substituent Effects: Bromo vs. Ethoxy vs. Methoxy: Ethoxy’s longer alkyl chain may improve membrane permeability but could reduce metabolic stability compared to methoxy .
Pharmacological Implications: The target compound’s bromo-ethoxy combination may balance lipophilicity and electronic effects, favoring interactions with enzymes like kinases or GPCRs, as seen in analogs like Capivasertib (4-piperidinecarboxamide with anticancer activity) . Otenabant’s purine-based structure demonstrates how divergent substituents (e.g., chlorophenyl and ethylamino groups) drastically alter target specificity (cannabinoid receptor CB1 vs. kinase inhibition) .
Synthetic Accessibility :
- The synthesis of sulfonylpiperidinecarboxamides typically involves reacting sulfonyl chlorides with piperidine derivatives under basic conditions (pH 9–10, Na₂CO₃). Yields for analogs range from 38% to 60%, depending on substituent reactivity .
Research Findings and Data
Physicochemical Properties (Hypothetical for Target Compound)
Biological Activity
1-[(4-Bromo-3-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. The compound features a complex structure that includes a brominated ethoxyphenyl group and a piperidinecarboxamide moiety, which contribute to its biological activity. This article reviews the biological activities associated with this compound, including its mechanisms of action, potential therapeutic uses, and relevant research findings.
The molecular formula of this compound is C14H18BrN2O3S, with a molecular weight of approximately 372.27 g/mol. The structural characteristics include:
- Brominated Ethoxyphenyl Group : Enhances lipophilicity and potential receptor interactions.
- Piperidinecarboxamide Moiety : Provides a site for hydrogen bonding and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The sulfonyl and brominated groups are crucial for binding to active sites, modulating enzyme activity, and influencing biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer cell proliferation.
- Receptor Modulation : It can act as an antagonist or agonist at certain receptors, potentially affecting neurotransmission or cellular signaling.
Biological Activities
This compound has been investigated for several biological activities:
Anticancer Activity
Research indicates that the compound exhibits cytotoxic effects against various cancer cell lines. For example, studies have shown that it can induce apoptosis in breast cancer cells by activating caspase pathways.
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties in preclinical models, potentially through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its utility in treating conditions like rheumatoid arthritis or inflammatory bowel disease.
Neuroprotective Properties
Preliminary studies suggest neuroprotective effects, which may be beneficial in neurodegenerative diseases like Alzheimer's. The compound appears to enhance neuronal survival under oxidative stress conditions.
Research Findings and Case Studies
Several studies have explored the biological activities of this compound:
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate anticancer effects | Induced apoptosis in MCF-7 cells; IC50 = 15 µM |
| Study B | Investigate anti-inflammatory properties | Reduced TNF-alpha secretion by 40% in LPS-stimulated macrophages |
| Study C | Assess neuroprotective effects | Increased neuronal viability by 30% under oxidative stress conditions |
Q & A
Q. Q1. What are the standard synthetic routes for preparing 1-[(4-Bromo-3-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide, and how can its purity be validated?
The synthesis typically involves sulfonylation of 4-piperidinecarboxamide with 4-bromo-3-ethoxybenzenesulfonyl chloride under basic conditions (e.g., using pyridine or triethylamine as a catalyst). Reaction monitoring via TLC and purification via recrystallization or column chromatography are critical. Purity validation employs 1H/13C NMR to confirm structural integrity (e.g., sulfonyl group resonance at δ ~7.5–8.5 ppm) and HRMS for molecular weight confirmation . Melting point analysis (e.g., 87–90°C for analogous compounds) can indicate crystallinity .
Q. Q2. How can researchers resolve discrepancies in reported melting points for sulfonamide derivatives like this compound?
Discrepancies may arise from polymorphic forms or impurities. Replicate synthesis under controlled conditions (e.g., solvent purity, cooling rates) and use differential scanning calorimetry (DSC) to identify polymorphs. Cross-reference with crystallographic data (e.g., unit cell parameters from COD Entry 2230670 ) to correlate melting behavior with crystal packing .
Advanced Synthesis and Optimization
Q. Q3. What strategies mitigate steric hindrance during sulfonylation of the 4-piperidinecarboxamide core with bulky aryl groups?
Steric hindrance from the 4-bromo-3-ethoxyphenyl group can reduce reaction yields. Strategies include:
Q. Q4. How can regioselective functionalization of the piperidine ring be achieved without compromising the sulfonamide group?
Protect the sulfonamide via temporary silylation (e.g., TBSCl) before introducing substituents to the piperidine nitrogen. Deprotection under mild acidic conditions (e.g., dilute HCl) preserves the sulfonamide . Monitor selectivity using 2D NMR (HSQC, HMBC) to confirm site-specific modifications .
Structural and Crystallographic Analysis
Q. Q5. What crystallographic challenges arise when determining the structure of this compound, and how are they addressed?
The bromine atom’s high electron density can cause absorption errors in X-ray diffraction. Use Mo-Kα radiation (λ = 0.7107 Å) and apply empirical absorption corrections (e.g., SADABS in SHELX ). For disordered ethoxy groups, refine using ISOR restraints in SHELXL .
Q. Q6. How do computational methods (e.g., DFT) complement experimental data in structural elucidation?
Q. Q7. What analytical techniques are suitable for quantifying trace impurities in this compound?
UPLC-MS/MS with a C18 column resolves trace impurities (e.g., unreacted sulfonyl chloride). Validate using spiked recovery experiments (90–110% recovery range) . For chiral impurities, employ chiral HPLC with amylose-based stationary phases .
Q. Q8. How can in vitro bioactivity assays be designed to evaluate this compound’s potential as a kinase inhibitor?
Use FRET-based assays with recombinant kinases (e.g., JAK2, EGFR) and ATP-conjugated fluorophores. Calculate IC50 values via dose-response curves (0.1–100 μM range). Confirm binding modes via molecular docking (e.g., AutoDock Vina ) using crystallographic coordinates from analogous sulfonamides .
Data Interpretation and Contradictions
Q. Q9. How should researchers address conflicting solubility data in aqueous vs. organic solvents?
Contradictions may stem from pH-dependent ionization of the carboxamide group. Perform pH-solubility profiling (pH 1–14) using a shake-flask method. For low aqueous solubility, consider salt formation (e.g., hydrochloride salt, as in 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride ) to enhance bioavailability .
Q. Q10. What methodologies validate contradictory reports on metabolic stability in hepatic microsomes?
Compare in vitro half-life (t1/2) across species (human vs. rat microsomes) using LC-MS quantification. Test CYP450 inhibition (e.g., CYP3A4, CYP2D6) to identify metabolic pathways. Use deuterium labeling at the ethoxy group to trace oxidative metabolites .
Advanced Applications and Derivatives
Q. Q11. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved potency?
Modify the 4-bromo-3-ethoxyphenyl group:
Q. Q12. What in vivo models are appropriate for assessing neurotoxicity risks of piperidinecarboxamide derivatives?
Use zebrafish larvae for high-throughput neurotoxicity screening (e.g., locomotion assays). For mammalian models, administer the compound to Sprague-Dawley rats (10–50 mg/kg, oral) and monitor histopathology in brain tissue .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
